molecular formula C22H15F3N4O B11671023 3-(2-naphthyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-(2-naphthyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671023
M. Wt: 408.4 g/mol
InChI Key: HQPBSTSPWYCTJZ-LGJNPRDNSA-N
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Description

3-(2-naphthyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthyl group, a trifluoromethylphenyl group, and a pyrazole ring, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-naphthyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-naphthylamine with 4-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with hydrazine hydrate and 3,5-dimethylpyrazole-4-carboxylic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-naphthyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding amines .

Scientific Research Applications

3-(2-naphthyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-naphthyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H15F3N4O

Molecular Weight

408.4 g/mol

IUPAC Name

3-naphthalen-2-yl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H15F3N4O/c23-22(24,25)18-9-5-14(6-10-18)13-26-29-21(30)20-12-19(27-28-20)17-8-7-15-3-1-2-4-16(15)11-17/h1-13H,(H,27,28)(H,29,30)/b26-13+

InChI Key

HQPBSTSPWYCTJZ-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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